2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and good yields . The reaction conditions often involve the use of copper (I) catalysts and organic azides with terminal alkynes . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Shows promise as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as CDK2 (Cyclin-Dependent Kinase 2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to interact with other molecular targets, including P-glycoprotein, which is involved in drug resistance mechanisms .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar pharmacological properties but with different molecular targets.
1,2,3-Triazolo[4,5-d]pyrimidine: Another derivative with notable anticancer activities.
The uniqueness of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific molecular structure, which allows for a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17ClN6O2 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClN6O2/c1-13-2-8-16(9-3-13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,23,28) |
InChI Key |
UQMCVBRUQUTNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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